

Technical Guide: 4-Bromo-2-chloro-5-methoxyaniline in Drug Discovery

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-methoxyaniline

Cat. No.: B1283036

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of **4-Bromo-2-chloro-5-methoxyaniline**, a key building block in the synthesis of targeted protein degraders and other advanced chemical entities.

Core Chemical Data

The fundamental molecular properties of **4-Bromo-2-chloro-5-methoxyaniline** are summarized below, providing essential data for reaction planning, stoichiometric calculations, and analytical characterization.

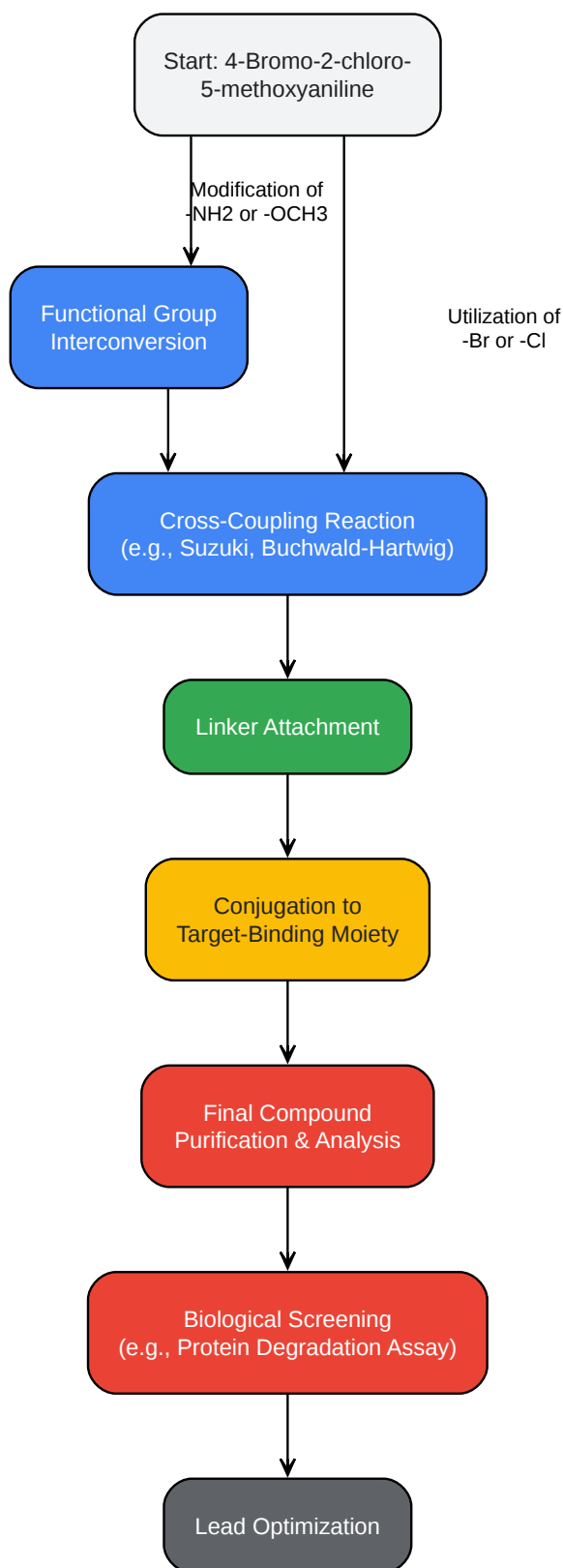
Parameter	Value	Reference
Molecular Formula	C ₇ H ₇ BrClNO	[1]
Molecular Weight	236.49 g/mol	[1]
CAS Number	98446-54-9	[1]
Purity	Typically ≥98%	[1]

Role in Synthesis

4-Bromo-2-chloro-5-methoxyaniline is classified as a protein degrader building block.^[1] Its substituted aniline structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The bromine and chlorine atoms provide reactive handles for various cross-coupling reactions, while the amine and methoxy groups can be modified to modulate physicochemical properties and target engagement.

Logical Workflow for Synthetic Utilization

The following diagram illustrates a logical workflow for the incorporation of **4-Bromo-2-chloro-5-methoxyaniline** into a drug discovery pipeline, specifically for the development of a novel therapeutic agent.



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Synthetic workflow for **4-Bromo-2-chloro-5-methoxyaniline**.

Experimental Considerations

While specific experimental protocols for reactions involving **4-Bromo-2-chloro-5-methoxyaniline** are proprietary and depend on the desired final product, general methodologies for the steps outlined in the workflow are well-established in the chemical literature.

- **Functional Group Interconversion:** Standard protocols for the protection or modification of the aniline and methoxy groups can be employed to achieve the desired reactivity for subsequent steps.
- **Cross-Coupling Reactions:** Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are commonly used to form new carbon-carbon or carbon-nitrogen bonds at the positions of the bromine or chlorine atoms. Reaction conditions (catalyst, ligand, base, solvent, temperature) must be carefully optimized for each specific substrate.
- **Linker Attachment:** The attachment of linker moieties, often containing polyethylene glycol (PEG) chains or other spacers, is typically achieved through standard amide bond formation or other nucleophilic substitution reactions.
- **Purification and Analysis:** Purification of intermediates and the final compound is generally performed using column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC). The identity and purity of the compounds are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and HPLC.[2]

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References

- 1. calpaclab.com [calpaclab.com]

- 2. 98446-54-9|4-Bromo-2-chloro-5-methoxyaniline|BLD Pharm [bldpharm.com]
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